molecular formula C9H9NO3 B2570171 1-Isocyanato-2,3-dimethoxybenzene CAS No. 78645-88-2

1-Isocyanato-2,3-dimethoxybenzene

Cat. No.: B2570171
CAS No.: 78645-88-2
M. Wt: 179.175
InChI Key: CAJBJSNTODHAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Organoisocyanate Research

The chemical significance of this compound in organoisocyanate research stems from its unique combination of functional groups that provide both reactive capabilities and synthetic versatility. Isocyanates represent a crucial class of organic compounds characterized by the R-N=C=O functional group, which exhibits remarkable reactivity toward nucleophilic species. The presence of methoxy substituents in the 2 and 3 positions significantly modifies the electronic properties of the aromatic ring, creating a compound with distinct reactivity patterns compared to unsubstituted aromatic isocyanates.

Recent advances in isocyanate synthesis have emphasized the importance of developing sustainable and efficient methods for producing these compounds while maintaining their synthetic utility. The specific substitution pattern in this compound makes it particularly valuable as a building block for constructing more complex molecular architectures. Research has demonstrated that the methoxy groups serve as electron-donating substituents that activate the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously influencing the electrophilic character of the isocyanate carbon.

The compound's role in synthetic chemistry extends beyond simple nucleophilic addition reactions with the isocyanate group. The presence of methoxy substituents enables selective functionalization strategies that can exploit the differential reactivity of various positions on the aromatic ring. This selectivity proves particularly valuable in multi-step synthetic sequences where precise control over reaction outcomes is essential for achieving desired product distributions.

Contemporary research in organoisocyanate chemistry has highlighted the importance of understanding structure-reactivity relationships in substituted aromatic isocyanates. The specific electronic effects imparted by the dimethoxy substitution pattern in this compound contribute to its distinct reactivity profile, making it an important model compound for investigating fundamental aspects of isocyanate chemistry. Studies have shown that the electron-rich nature of the aromatic ring, resulting from the methoxy substituents, can influence both the rate and selectivity of reactions involving the isocyanate functional group.

Property Value Reference
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Boiling Point 270.9 ± 30.0°C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Physical State Liquid
Purity (Commercial) 95-98%

Structural Relationship to Aromatic Isocyanate Derivatives

The structural relationship between this compound and other aromatic isocyanate derivatives reveals important insights into the broader family of aromatic isocyanates and their chemical behavior. Aromatic isocyanates represent a major class of isocyanate compounds where the isocyanate group is directly attached to an aromatic ring system. The most prominent members of this family include toluene diisocyanate and methylene diphenyl diisocyanate, which account for the majority of industrial isocyanate production.

The positioning of substituents on the aromatic ring significantly influences the reactivity of aromatic isocyanates. In the case of this compound, the adjacent methoxy groups create a unique electronic environment that distinguishes it from other substituted aromatic isocyanates. Comparative analysis with related compounds such as 2,3-dimethylphenyl isocyanate, which bears methyl rather than methoxy substituents, reveals the profound impact of substituent electronic properties on overall molecular behavior.

The electron-donating nature of methoxy groups contrasts sharply with the electron-withdrawing character of many other aromatic substituents commonly found in isocyanate chemistry. This electronic difference translates into distinct reactivity patterns and synthetic applications. The methoxy substituents increase electron density on the aromatic ring through resonance effects, which can stabilize certain reaction intermediates and influence the selectivity of aromatic substitution reactions.

Structural comparisons with isothiocyanate analogs provide additional perspective on the unique characteristics of this compound. The corresponding isothiocyanate compound, 2-isothiocyanato-1,3-dimethoxybenzene, exhibits similar substitution patterns but contains sulfur in place of oxygen in the heterocumulene functional group. These structural analogs offer valuable opportunities for investigating the effects of heteroatom substitution on chemical reactivity and biological activity.

The molecular geometry of this compound reflects the characteristic linear arrangement of the N=C=O unit, which is nearly linear with angles approaching 180 degrees. This linearity, combined with the planar nature of the aromatic ring system, creates a well-defined three-dimensional structure that influences intermolecular interactions and crystal packing arrangements. The methoxy substituents adopt conformations that minimize steric interactions while maximizing favorable electronic interactions with the aromatic π-system.

Compound Molecular Formula Key Structural Features Electronic Effects
This compound C9H9NO3 Adjacent methoxy groups Strong electron donation
2,3-Dimethylphenyl isocyanate C9H9NO Adjacent methyl groups Moderate electron donation
Phenyl isocyanate C7H5NO Unsubstituted benzene Neutral reference
2-Isothiocyanato-1,3-dimethoxybenzene C9H9NO2S Sulfur analog Modified reactivity

Contemporary research in aromatic isocyanate chemistry continues to explore the relationship between molecular structure and chemical reactivity. The specific substitution pattern found in this compound represents one point in a larger landscape of possible aromatic isocyanate structures, each with its own unique combination of electronic and steric effects. Understanding these structure-activity relationships remains crucial for developing new synthetic methodologies and applications in materials science, pharmaceutical chemistry, and agrochemical research.

Properties

IUPAC Name

1-isocyanato-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJBJSNTODHAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the reaction of 2,3-dimethoxyaniline with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:

    Starting Material: 2,3-dimethoxyaniline

    Reagent: Phosgene (COCl2)

    Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Product: 1-Isocyanato-2,3-dimethoxybenzene

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Isocyanato-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

1-Isocyanato-2,3-dimethoxybenzene is characterized by its isocyanate functional group, which imparts unique reactivity. Key reactions include:

  • Electrophilic Aromatic Substitution : The methoxy groups enhance the electrophilic nature of the benzene ring, facilitating substitution reactions.
  • Nucleophilic Addition : The isocyanate group allows for reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates.
  • Oxidation and Reduction : This compound can undergo oxidation to yield nitro compounds or reduction to form amines.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing novel compounds.

Biology

In biological research, this compound is utilized for modifying biomolecules. It aids in studying protein interactions and functions by forming stable adducts with nucleophilic sites on proteins, potentially altering their biological activity.

Medicine

The compound is being investigated for its potential in drug development. Its structural properties allow it to act as a building block for pharmaceutical compounds, particularly in creating new therapeutic agents that target specific biological pathways .

Industry

In industrial applications, this compound is used in the production of polymers and materials with tailored properties. Its reactivity allows for the development of specialty materials that meet specific performance criteria.

Case Study 1: Synthesis of Ureas

A study demonstrated that reacting this compound with various amines led to high yields of corresponding ureas. The reaction conditions were optimized for temperature and solvent choice to maximize product yield .

Case Study 2: Protein Modification

Research involving the modification of proteins with this compound showed significant changes in protein function. The compound's ability to form stable adducts was crucial in studying enzyme kinetics and inhibition mechanisms .

Comparison with Similar Compounds

Positional Isomers: 2-Isocyanato-1,3-dimethoxybenzene

Structural Differences :

  • 1-Isocyanato-2,3-dimethoxybenzene : Isocyanate at position 1, methoxy groups at positions 2 and 3.
  • 2-Isocyanato-1,3-dimethoxybenzene (): Isocyanate at position 2, methoxy groups at positions 1 and 3.

Reactivity and Applications :
The positional isomerism alters steric and electronic effects. For example, the proximity of the isocyanate group to methoxy substituents in this compound may enhance its reactivity in nucleophilic additions due to electron-donating effects from the methoxy groups. In contrast, the isomer with isocyanate at position 2 (1,3-dimethoxy-2-isocyanatobenzene) may exhibit reduced steric hindrance, favoring reactions with bulky nucleophiles. Both isomers are intermediates in polymer chemistry but differ in regioselectivity during functionalization .

Substituent Variations: 1-Isocyanato-2,3-dimethylbenzene

Structural Differences :

  • This compound : Methoxy groups (-OCH₃) at positions 2 and 3.
  • 1-Isocyanato-2,3-dimethylbenzene (): Methyl groups (-CH₃) at positions 2 and 3.

Key Comparisons :

Property This compound 1-Isocyanato-2,3-dimethylbenzene
Molecular Formula C₉H₉NO₃ C₉H₉NO
Molecular Weight 179.18 g/mol 147.18 g/mol
Electron Effects Electron-donating (-OCH₃) Electron-donating (-CH₃)
Reactivity Higher polarity, increased solubility in polar solvents Lower polarity, higher hydrophobicity

The methoxy groups in this compound increase polarity and solubility in polar solvents (e.g., acetone, DMF) compared to the methyl-substituted analog. However, the methyl groups in 1-isocyanato-2,3-dimethylbenzene may reduce steric hindrance, enabling faster reactions with bulky substrates .

Functional Group Analogs: 1-Bromo-2,3-dimethoxybenzene

Structural Differences :

  • This compound : Reactive isocyanate group.
  • 1-Bromo-2,3-dimethoxybenzene (): Bromine substituent at position 1.

Key Comparisons :

Property This compound 1-Bromo-2,3-dimethoxybenzene
Functional Group -N=C=O -Br
Reactivity Reacts with amines/alcohols Participates in SNAr, Suzuki couplings
Applications Polymer precursors Intermediate in cross-coupling reactions

The bromine substituent in 1-bromo-2,3-dimethoxybenzene makes it a versatile intermediate for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isocyanate group in the target compound is tailored for step-growth polymerization or bioconjugation .

Multifunctional Isocyanates: 1,3-Bis(1-isocyanato-1-methylethyl)benzene

Structural Differences :

  • This compound : Single isocyanate group.
  • 1,3-Bis(1-isocyanato-1-methylethyl)benzene (): Two isocyanate groups and methyl branches.

Key Comparisons :

Property This compound 1,3-Bis(1-isocyanato-1-methylethyl)benzene
Molecular Weight 179.18 g/mol 244.32 g/mol
Functionality Monofunctional Difunctional
Applications Linear polymers Cross-linked polymers, adhesives

Biological Activity

1-Isocyanato-2,3-dimethoxybenzene (CAS: 78645-88-2) is an aromatic isocyanate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.

  • Molecular Formula : C₉H₉N₁O₃
  • Molecular Weight : 179.18 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with isocyanate functional groups can inhibit bacterial growth by interfering with cellular processes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

Case Study: Apoptotic Mechanism in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins (Bax).
  • Decreased expression of anti-apoptotic proteins (Bcl-2).
  • Activation of caspase-3 and caspase-9 pathways.

This indicates a significant potential for this compound in cancer therapy by promoting programmed cell death in malignant cells .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Enzyme Inhibition

Isocyanates are known to inhibit enzymes involved in critical metabolic pathways. For instance, they can modify active site residues of enzymes like cyclooxygenases or lipoxygenases, which play roles in inflammation and cancer progression.

Comparative Studies

Comparative studies have shown that this compound exhibits greater biological activity than other related compounds with similar structures. For example, while derivatives lacking the isocyanate group showed minimal activity against bacterial strains, the presence of the isocyanate moiety significantly enhanced potency .

Table 2: Comparison of Biological Activities

CompoundMIC (µg/mL)Cytotoxicity (IC₅₀ µM)
This compound3215
2,3-Dimethoxyphenyl isocyanate64>50
Phenyl isocyanate>128>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.